N-(benzo[1,3]dioxol-5-ylmethyl)-3-(2-furyl)-3-[(4-methylphenyl)sulfonylamino]propanamide
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Overview
Description
N~1~-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(2-FURYL)-3-{[(4-METHYLPHENYL)SULFONYL]AMINO}PROPANAMIDE is a complex organic compound that features a benzodioxole, furan, and sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(2-FURYL)-3-{[(4-METHYLPHENYL)SULFONYL]AMINO}PROPANAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodioxole Moiety: Starting from catechol, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde.
Furan Ring Introduction: The furan ring can be introduced via a Friedel-Crafts acylation reaction.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Final Coupling: The final step involves coupling the benzodioxole and furan intermediates with the sulfonamide group under specific conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using specific catalysts to enhance reaction rates.
Solvents: Choosing appropriate solvents to dissolve reactants and control reaction temperatures.
Purification: Employing techniques like crystallization, distillation, or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions can occur at the sulfonamide group.
Substitution: Electrophilic or nucleophilic substitution reactions can take place on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO~4~), hydrogen peroxide (H~2~O~2~).
Reducing Agents: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~).
Substitution Reagents: Halogens (Cl~2~, Br2), alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Antimicrobial Activity: Potential use as an antimicrobial agent.
Medicine
Drug Development: Investigated for its potential therapeutic effects in treating various diseases.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N1-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(2-FURYL)-3-{[(4-METHYLPHENYL)SULFONYL]AMINO}PROPANAMIDE involves its interaction with specific molecular targets. These may include:
Enzyme Binding: Inhibiting enzyme activity by binding to the active site.
Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
N~1~-(1,3-Benzodioxol-5-ylmethyl)-3-(2-thienyl)-3-{[(4-methylphenyl)sulfonyl]amino}propanamide: Similar structure with a thiophene ring instead of a furan ring.
N~1~-(1,3-Benzodioxol-5-ylmethyl)-3-(2-pyridyl)-3-{[(4-methylphenyl)sulfonyl]amino}propanamide: Contains a pyridine ring instead of a furan ring.
Uniqueness
N~1~-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(2-FURYL)-3-{[(4-METHYLPHENYL)SULFONYL]AMINO}PROPANAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
CAS No. |
6777-28-2 |
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Molecular Formula |
C22H22N2O6S |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(furan-2-yl)-3-[(4-methylphenyl)sulfonylamino]propanamide |
InChI |
InChI=1S/C22H22N2O6S/c1-15-4-7-17(8-5-15)31(26,27)24-18(19-3-2-10-28-19)12-22(25)23-13-16-6-9-20-21(11-16)30-14-29-20/h2-11,18,24H,12-14H2,1H3,(H,23,25) |
InChI Key |
IFXQLUYYDCXHTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC=CO4 |
Origin of Product |
United States |
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